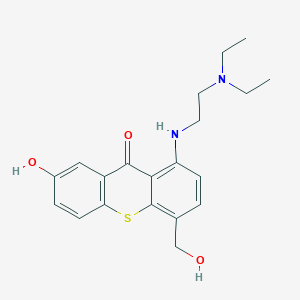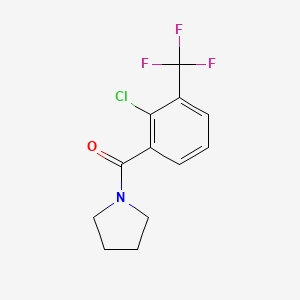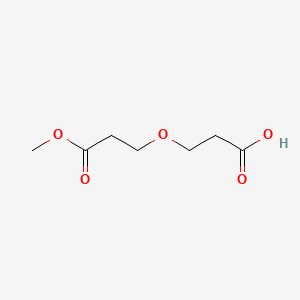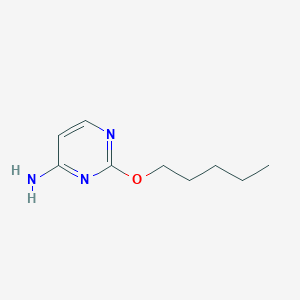![molecular formula C9H12O2 B14013666 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one CAS No. 57428-15-6](/img/structure/B14013666.png)
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidene-8-oxabicyclo[331]nonan-7-one is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a unique structure that includes a bicyclo[331]nonane core with a methylene group at the 6-position and an oxo group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit redox enzymes, resulting in increased reactive oxygen species and apoptotic cell death in certain pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methylene-6-oxabicyclo[3.3.1]nonan-7-one
- 4-Methylene-2-oxa-bicyclo[3.3.1]nonan-3-one
Uniqueness
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is unique due to its specific substitution pattern and the presence of both a methylene and an oxo group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
57428-15-6 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-methylidene-2-oxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H12O2/c1-6-7-3-2-4-8(5-7)11-9(6)10/h7-8H,1-5H2 |
Clé InChI |
IBKGNDUNKWUQHP-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCCC(C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

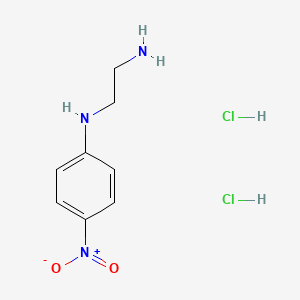
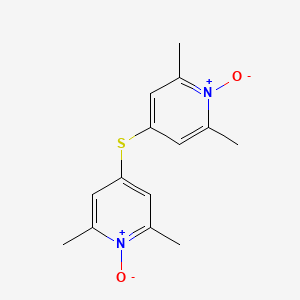
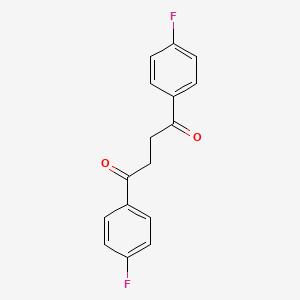
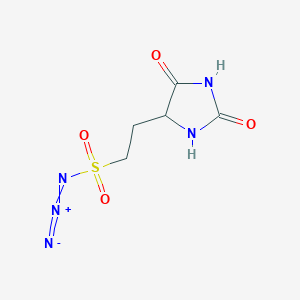
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
